Lipophilicity (LogP) Comparison: 4-(Bromomethyl)benzaldehyde vs. 4-(Bromomethyl)-3-nitrobenzaldehyde
The introduction of a nitro group at the 3-position increases the predicted LogP from 2.394 (4-(bromomethyl)benzaldehyde, CAS 51359-78-5) to 2.825 for the target compound . This represents a ~0.43 log unit increase in lipophilicity, which may affect membrane permeability, organic-phase partitioning during extraction, and chromatographic retention times in reverse-phase HPLC systems.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.82540 |
| Comparator Or Baseline | 4-(Bromomethyl)benzaldehyde (CAS 51359-78-5): LogP = 2.394 |
| Quantified Difference | Δ LogP = +0.43 (target compound is more lipophilic) |
| Conditions | Predicted values; no specific experimental measurement conditions cited |
Why This Matters
A LogP difference of 0.43 log units can significantly influence compound retention in reverse-phase chromatography and affect its partitioning behavior in liquid-liquid extractions during workup, directly impacting purification strategy and yield optimization in multi-step syntheses.
